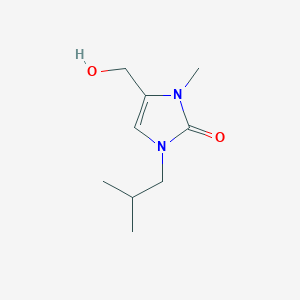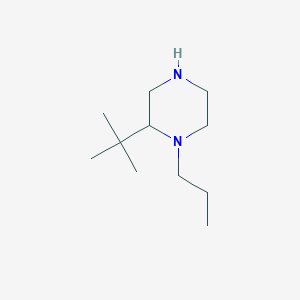
2-Tert-butyl-1-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1-propylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a tert-butyl group and a propyl group attached to the piperazine ring. Piperazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
The synthesis of 2-Tert-butyl-1-propylpiperazine typically involves the reaction of piperazine with tert-butyl and propyl halides under basic conditions. One common method includes the use of N-Boc piperazine, which is reacted with tert-butyl and propyl halides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .
Industrial production methods often involve continuous flow processes to enhance efficiency and scalability. These methods utilize microreactor systems to introduce the tert-butoxycarbonyl group into the piperazine ring, resulting in a more sustainable and versatile production process .
Chemical Reactions Analysis
2-Tert-butyl-1-propylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
Scientific Research Applications
2-Tert-butyl-1-propylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-propylpiperazine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enhance its ability to interact with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Comparison with Similar Compounds
2-Tert-butyl-1-propylpiperazine can be compared with other piperazine derivatives such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of tert-butyl and propyl groups in this compound imparts distinct properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-tert-butyl-1-propylpiperazine |
InChI |
InChI=1S/C11H24N2/c1-5-7-13-8-6-12-9-10(13)11(2,3)4/h10,12H,5-9H2,1-4H3 |
InChI Key |
MXWVSRKWVKDYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCNCC1C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)

![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)

![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)
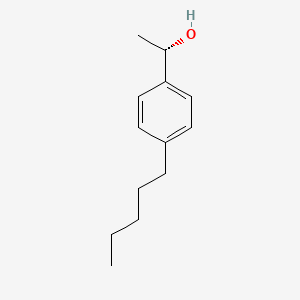

![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)
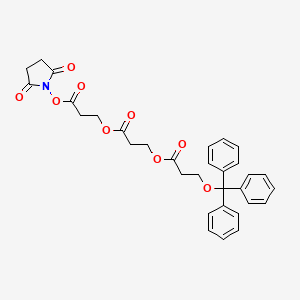

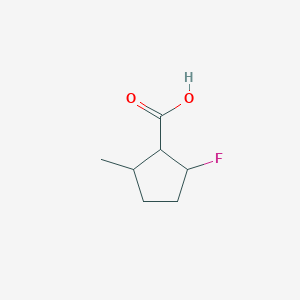
![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)

